N-(2-(Methylthio)phenyl)tetrahydro-2H-thiopyran-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(Methylthio)phenyl)tetrahydro-2H-thiopyran-4-amine is a chemical compound with the molecular formula C12H17NS2 It is characterized by the presence of a tetrahydro-2H-thiopyran ring, which is a six-membered ring containing sulfur, and an amine group attached to the fourth carbon of the ring Additionally, it has a phenyl group substituted with a methylthio group at the second position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(Methylthio)phenyl)tetrahydro-2H-thiopyran-4-amine can be achieved through several synthetic routes. One common method involves the reaction of 2-(methylthio)aniline with tetrahydro-2H-thiopyran-4-one under acidic conditions. The reaction typically proceeds through nucleophilic addition of the amine to the carbonyl group, followed by cyclization to form the tetrahydro-2H-thiopyran ring.
Another approach involves the use of a palladium-catalyzed coupling reaction between 2-(methylthio)phenylboronic acid and tetrahydro-2H-thiopyran-4-amine. This method requires the presence of a suitable base and a palladium catalyst, such as palladium acetate, to facilitate the coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using the aforementioned methods. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to achieve high yields and purity. Additionally, purification techniques, such as recrystallization or chromatography, are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N-(2-(Methylthio)phenyl)tetrahydro-2H-thiopyran-4-amine undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the tetrahydro-2H-thiopyran ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the methylthio group or to convert the amine group to a primary amine using reducing agents such as lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent, room temperature.
Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent, reflux conditions.
Substitution: Nitric acid for nitration, bromine for bromination, sulfuric acid as catalyst, room temperature.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Primary amine derivatives.
Substitution: Nitro or halogenated derivatives of the phenyl ring.
Scientific Research Applications
N-(2-(Methylthio)phenyl)tetrahydro-2H-thiopyran-4-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features and biological activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(2-(Methylthio)phenyl)tetrahydro-2H-thiopyran-4-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. Additionally, its structural features allow it to interact with microbial cell membranes, resulting in antimicrobial activity.
Comparison with Similar Compounds
N-(2-(Methylthio)phenyl)tetrahydro-2H-thiopyran-4-amine can be compared with other similar compounds, such as:
N-(2-(Methylthio)phenyl)tetrahydro-2H-thiopyran-3-amine: Similar structure but with the amine group at the third position of the tetrahydro-2H-thiopyran ring.
N-(2-(Methylthio)phenyl)tetrahydro-2H-thiopyran-2-amine: Similar structure but with the amine group at the second position of the tetrahydro-2H-thiopyran ring.
The uniqueness of this compound lies in the specific positioning of the amine group, which can influence its reactivity and biological activity compared to its isomers.
Biological Activity
N-(2-(Methylthio)phenyl)tetrahydro-2H-thiopyran-4-amine is a compound of interest due to its potential biological activities, particularly in the context of pharmacological applications. This article provides an overview of its biological activity, including relevant data and findings from various studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- CAS Number : 1156599-76-6
- Molecular Formula : C₁₃H₁₅N₁S₂
This compound features a tetrahydrothiopyran ring, which is known for its involvement in various biological activities due to its ability to interact with different biological targets.
1. Antiviral Properties
Recent studies have highlighted the antiviral potential of compounds related to tetrahydrothiopyran derivatives. For instance, a related compound demonstrated significant antiviral activity against herpes simplex viruses (HSV) and varicella-zoster virus (VZV). The mechanism involves the inhibition of viral replication through interference with viral enzymes, making it a candidate for further investigation in antiviral therapy .
2. Antimicrobial Activity
The antimicrobial properties of this compound have been examined in several studies. The compound has shown activity against various Gram-positive and Gram-negative bacteria, although its efficacy is generally lower compared to standard antibiotics . Notably, structural modifications can enhance its antibacterial potency.
3. Anticancer Potential
Research into the anticancer properties of thiopyran derivatives indicates that they may inhibit specific cancer cell lines. For example, compounds with similar structures have been reported to inhibit the growth of KARPAS422 lymphoma cells with low IC50 values, suggesting a promising avenue for cancer treatment . The mechanism of action may involve disruption of cell cycle progression or induction of apoptosis in malignant cells.
Data Table: Biological Activities Summary
Activity Type | Target Organism/Cell Line | IC50 Value (µM) | Reference |
---|---|---|---|
Antiviral | HSV, VZV | Not specified | |
Antimicrobial | Gram-positive bacteria | 100–400 | |
Anticancer | KARPAS422 | 12 |
Case Study 1: Antiviral Efficacy
A study investigated the antiviral effects of a tetrahydrothiopyran derivative against HSV and VZV. The compound exhibited potent inhibitory effects on viral replication at low concentrations. This suggests that modifications to the thiopyran structure could enhance antiviral activity.
Case Study 2: Anticancer Activity
In vitro studies on KARPAS422 lymphoma cells revealed that certain derivatives of tetrahydrothiopyran significantly inhibited cell proliferation. The study indicated that these compounds could serve as lead candidates for developing new anticancer therapies targeting specific pathways involved in tumor growth.
Properties
Molecular Formula |
C12H17NS2 |
---|---|
Molecular Weight |
239.4 g/mol |
IUPAC Name |
N-(2-methylsulfanylphenyl)thian-4-amine |
InChI |
InChI=1S/C12H17NS2/c1-14-12-5-3-2-4-11(12)13-10-6-8-15-9-7-10/h2-5,10,13H,6-9H2,1H3 |
InChI Key |
HQUNONJFPBOJLS-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC=CC=C1NC2CCSCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.